Cytotoxicity in Breast Adenocarcinoma: Delta-Cadinol ((+)-Torreyol) Shows ~5× Greater Potency than α-Cadinol
In a direct head-to-head comparison against a panel of human cancer cell lines, (+)-torreyol (delta-cadinol) exhibited potent and selective cytotoxicity against MCF7 breast adenocarcinoma cells with an IC50 of 3.5 ± 0.58 μg/mL, whereas α-cadinol, its epimer, was significantly less active with an IC50 of 18.0 ± 3.27 μg/mL [1]. The two compounds were synthesized heterologously in yeast, purified, and structurally confirmed by 1H and 13C NMR, ensuring identical purity and stereochemical fidelity for the comparative analysis.
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 ± 0.58 μg/mL |
| Comparator Or Baseline | α-Cadinol: IC50 = 18.0 ± 3.27 μg/mL |
| Quantified Difference | ~5.1-fold lower IC50 (higher potency) |
| Conditions | MCF7 human breast adenocarcinoma cell line; compounds produced via heterologous expression in yeast and purified |
Why This Matters
Researchers targeting breast cancer cell lines for natural product screening should select delta-cadinol over α-cadinol for substantially greater cytotoxic potency, reducing compound consumption and enabling detection of activity at lower concentrations.
- [1] Yap, H. Y., et al. (2017). Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast. Microbial Cell Factories, 16, 103. View Source
